

Comparative Molecular Docking Analysis of Piperidine Analogs Targeting Sigma-1 Receptors

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Compound of Interest

3-(3-Methylpiperidin-1-yl)propan1-amine

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In the landscape of contemporary drug discovery, molecular docking serves as a pivotal computational technique to predict the binding orientation and affinity of small molecules to their protein targets. This guide provides a comparative analysis of a series of piperidine-based analogs investigated for their binding affinity to the Sigma-1 receptor (S1R), a protein implicated in a variety of neurological disorders. The performance of these novel compounds is benchmarked against Haloperidol, a well-established antipsychotic medication known to interact with S1R.

Binding Affinity Comparison

The binding affinities of the synthesized piperidine analogs and the reference compound, Haloperidol, for the Sigma-1 receptor (S1R) were determined through radioligand binding assays. The inhibition constant (Ki), a measure of the concentration of the ligand required to inhibit 50% of the specific binding of a radioligand, is presented in the table below. Lower Ki values are indicative of higher binding affinity.



Compound	S1R Ki (nM)[1][2]
Analog 1 (2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone)	3.2
Analog 2	434
Analog 3	8.9
Analog 4	135
Analog 5	268
Haloperidol (Reference)	2.5

The data reveals that Analog 1 exhibits a high affinity for the S1R, with a Ki value of 3.2 nM, which is comparable to that of the reference compound Haloperidol (Ki = 2.5 nM)[1][2]. In contrast, Analogs 2, 4, and 5 demonstrated significantly lower affinities, with Ki values in the micromolar to high nanomolar range. Analog 3 also showed a potent binding affinity, albeit slightly less than Analog 1 and Haloperidol.

Experimental Protocols Radioligand Binding Assays

The affinity of the compounds for the Sigma-1 receptor was evaluated using radioligand binding assays with guinea pig brain membranes. The membranes were incubated with the radioligand --INVALID-LINK---pentazocine and varying concentrations of the test compounds. The amount of bound radioactivity was measured to determine the inhibition of radioligand binding by the test compounds, from which the Ki values were calculated.

Molecular Docking Simulation

The molecular docking studies were performed to elucidate the binding modes of the piperidine analogs within the S1R binding site. The protocol involved several key steps:

Receptor Preparation: The three-dimensional crystal structure of the human Sigma-1
receptor was obtained from the Protein Data Bank. The structure was prepared for docking
by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

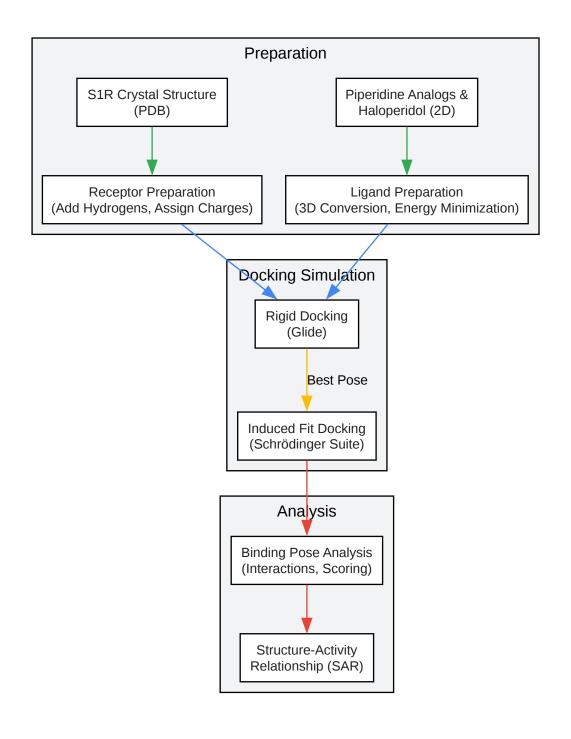


- Ligand Preparation: The 2D structures of the piperidine analogs and Haloperidol were sketched and converted to 3D structures. Their geometries were optimized, and appropriate protonation states at physiological pH were assigned.
- Docking Simulation: A rigid docking protocol was initially employed using the Glide tool. The
 best-ranked pose from this step was then subjected to a more flexible docking calculation
 using the Induced Fit Docking (IFD) tool of the Schrödinger Suite to account for the flexibility
 of the protein's side chains in the binding pocket[1].
- Pose Analysis: The final docked poses were analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligands and the amino acid residues of the S1R binding site.

Molecular Docking Workflow

The following diagram illustrates the computational workflow employed in the molecular docking studies of the piperidine analogs against the Sigma-1 receptor.





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Computational workflow for molecular docking.

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References

- 1. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
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